![molecular formula C20H17BrClN3O3S B2857798 5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 450339-69-2](/img/structure/B2857798.png)
5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
BenchChem offers high-quality 5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-bromo-2-chloro-N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Analysis
Intermolecular Interactions in Antipyrine-like Derivatives Research on antipyrine derivatives, similar in structure to the compound of interest, highlights the importance of intermolecular interactions in determining the structural and electronic properties of these compounds. Studies involving X-ray structure characterization, Hirshfeld surface analysis, and DFT calculations provide insights into how these interactions influence stability and reactivity, which are crucial for designing compounds with specific biological or chemical properties (Saeed et al., 2020).
Photovoltaic Applications
Thieno[3,4-b]pyrazine-Based Donor−Acceptor Copolymers Compounds containing thieno[3,4-b]pyrazine units have been synthesized and applied in photovoltaic devices. The synthesis of these compounds involves various donor segments, leading to materials with promising optical and electrochemical properties suitable for energy conversion applications (Zhou et al., 2010).
Antimicrobial and Anticancer Activities
Antimicrobial and Anti-Proliferative Activities of Thiazolyl Pyrazoline Derivatives Research into thiazolyl pyrazoline derivatives, which share structural motifs with the compound of interest, has demonstrated significant antimicrobial and anti-proliferative activities. These findings suggest potential applications in developing new therapeutic agents against various bacterial infections and cancer types (Mansour et al., 2020).
Electronic and Nonlinear Optical Properties
Functionalized Thiophene Based Pyrazole Amides The synthesis and characterization of thiophene-based pyrazole amides reveal their potential in applications requiring nonlinear optical (NLO) properties. Computational and experimental analyses indicate these compounds exhibit promising electronic structures and NLO responses, suggesting their utility in photonic and optoelectronic devices (Kanwal et al., 2022).
properties
IUPAC Name |
5-bromo-2-chloro-N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-11-3-6-18(12(2)7-11)25-19(15-9-29(27,28)10-17(15)24-25)23-20(26)14-8-13(21)4-5-16(14)22/h3-8H,9-10H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZQGTTHBQOWFHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=C(C=CC(=C4)Br)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(piperidin-1-yl)prop-2-en-1-one](/img/structure/B2857715.png)
![1-(2,4-difluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2857716.png)
![2-[4-Chloro-1-(methylethyl)pyrazol-5-yl]acetic acid](/img/structure/B2857717.png)
methanamine](/img/structure/B2857718.png)
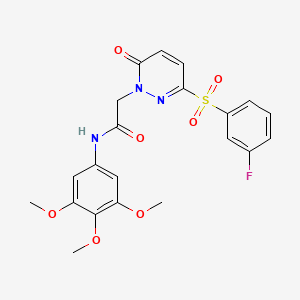
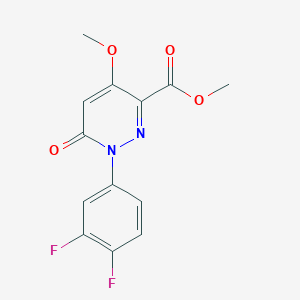
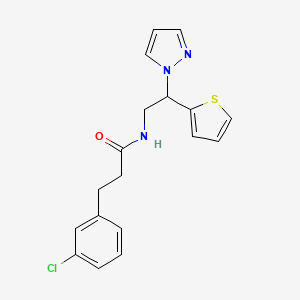
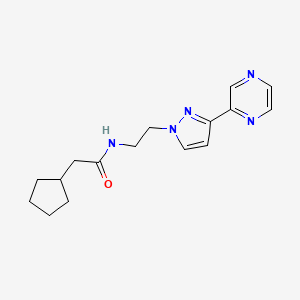
![8-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridin-6-amine](/img/structure/B2857727.png)
![9-(3,4-dimethylphenyl)-1-methyl-3-(3-phenylpropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)


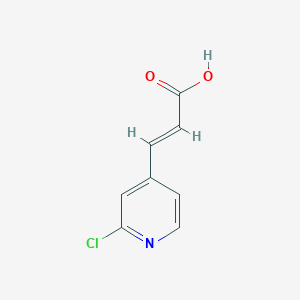
![N-[(4-Methylpyridin-2-yl)-(oxan-4-yl)methyl]prop-2-enamide](/img/structure/B2857737.png)